N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is a synthetic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyrrole derivatives, which are known for their biological activity and versatility in drug design. The presence of a diethylamino group enhances its pharmacological properties, making it a subject of interest in various scientific studies.
The compound is synthesized through specific chemical reactions that involve pyrrole and carboxamide functionalities. While detailed literature on this exact compound may be limited, related compounds have been studied extensively in the context of their synthesis and biological activities.
This compound can be classified under:
The synthesis of N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize standard laboratory techniques such as refluxing under inert atmosphere conditions, column chromatography for purification, and spectroscopic methods (NMR, IR) for structure confirmation.
The molecular structure of N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide can be represented as follows:
The structural representation includes:
N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide can participate in various chemical reactions characteristic of amides and pyrroles:
These reactions are typically facilitated by appropriate catalysts or reagents and monitored using chromatographic techniques to assess yield and purity.
The mechanism of action for N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is not fully elucidated but can be inferred based on similar compounds. It may involve:
Further studies are required to establish definitive mechanisms through in vitro and in vivo evaluations.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the identity and purity of the compound.
N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide has potential applications in:
Further exploration into its pharmacological properties could yield valuable insights into its therapeutic potential.
The core structure of N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide serves as a versatile pharmacophore for hybridization with privileged heterocyclic systems. This scaffold is strategically employed in kinase inhibitor development, particularly through conjugation with benzimidazole or oxindole motifs to enhance target affinity. The 2,4-dimethylpyrrole unit provides a planar hydrophobic domain that facilitates π-π stacking interactions with kinase ATP pockets, while the diethylaminoethyl side chain introduces conformational flexibility critical for accommodating variable binding site topographies [6].
Hybridization typically occurs at the C5 position of the pyrrole ring, where formyl-functionalized precursors (e.g., N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, CAS 356068-86-5) enable Knoevenagel condensations with heterocyclic methylene components [4] [8]. This conjugation strategy was pivotal in developing sunitinib precursors like SU11652, where the oxindole-pyrrole hybrid exhibits dual inhibition of receptor tyrosine kinases (VEGFR, PDGFR) and sphingomyelin phosphodiesterase [6].
Table 1: Hybrid Molecules Derived from Pyrrole-3-Carboxamide Core
Hybrid Structure | Target Kinases | Biological Significance |
---|---|---|
5-[(5-Chloro-2-oxo-1H-indol-3-ylidene)methyl] conjugate (SU11652) | VEGFR, PDGFR | Antiangiogenic/antitumor activity |
Benzimidazole-pyrrole conjugates | CDK, FLT3 | Cell cycle regulation |
Unsubstituted pyrrole-3-carboxamide | N/A | Synthetic building block |
Synthesis of the target compound (CAS 590424-05-8) proceeds through sequential functionalization of the pyrrole nucleus. The optimized route involves:
Alternative pathways involve direct N-alkylation of pre-formed pyrrolecarboxamides, but this route suffers from regioselectivity issues at the pyrrole nitrogen (yields <65%) [5]. The carboxamide-first strategy proves superior for conserving the pharmacophoric 1H-pyrrole tautomer essential for biological activity.
Table 2: Comparative Amidation Conditions and Yields
Coupling Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DCC/HOBt | DCM | 0→RT | 24 | 97 |
EDC/HCl | DMF | 0→5 | 48 | 86 |
Carbonyldiimidazole | THF | RT | 12 | 78 |
None (acid chloride) | Ether | -20 | 1 | 65 (with decomposition) |
The N-(2-(diethylamino)ethyl) moiety is a critical determinant of the compound's drug-likeness. This substituent contributes to:
Physicochemical profiling reveals balanced properties: molecular weight 237.34 g/mol, PSA 48.13 Ų, LogP 1.44, and aqueous solubility >5 mg/mL at pH 6.0 [2] [3]. These parameters comply with Lipinski's rule of five, designating the compound as lead-like for further derivatization.
Table 3: Impact of Side Chain Modifications on Pharmacokinetic Properties
Substituent | LogD₇.₄ | Solubility (mg/mL) | Microsomal Stability (t₁/₂, min) | CACO-2 Permeability |
---|---|---|---|---|
N-(2-(Diethylamino)ethyl) | 0.91 | 5.2 | 128 | High |
N-(2-(Dimethylamino)ethyl) | 0.35 | >50 | 45 | Moderate |
N-(2-(Dipropylamino)ethyl) | 2.17 | 0.6 | 210 | High |
Unsubstituted pyrrole | 1.98 | <0.1 | >360 | Low |
Industrial-scale synthesis requires optimization divergent from laboratory methods:
Route A: Convergent Approach
Route B: Divergent Approach
GMP manufacturing (Route C) employs:
Economic analysis reveals Route B as superior for aldehyde-containing intermediates (key to hybrid molecules), while Route A dominates for the base carboxamide. Impurity profiling identifies three critical byproducts:
Table 4: Industrial Synthesis Performance Metrics
Parameter | Laboratory Scale | Pilot Plant (100L) | GMP Production (1000L) |
---|---|---|---|
Overall Yield | 65-75% | 78% | 82-86% |
Cycle Time | 72 h | 48 h | 36 h |
Purity (HPLC) | 98.5% | 99.2% | 99.9% |
Key Impurity | N-Ethyl homologue (<1%) | Diacid (<0.5%) | Regioisomer (<0.1%) |
Cost Efficiency | Low | Moderate | High |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3